(5Z)-5-[(FURAN-2-YL)METHYLIDENE]-1-METHYL-1,3-DIAZINANE-2,4,6-TRIONE
Overview
Description
(5Z)-5-[(FURAN-2-YL)METHYLIDENE]-1-METHYL-1,3-DIAZINANE-2,4,6-TRIONE: is an organic compound characterized by its unique structure, which includes a furan ring and a diazinane trione core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5Z)-5-[(FURAN-2-YL)METHYLIDENE]-1-METHYL-1,3-DIAZINANE-2,4,6-TRIONE typically involves the Knoevenagel condensation reaction. This reaction is performed between a furan-2-carbaldehyde and a 1-methyl-1,3-diazine-2,4,6-trione under basic conditions. The reaction is usually carried out in the presence of a base such as piperidine or pyridine, and the reaction mixture is refluxed for several hours to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, solvent recovery and recycling processes are often implemented to reduce waste and improve the overall efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2-carboxylic acid derivatives.
Reduction: Reduction reactions can target the carbonyl groups in the diazinane trione core, resulting in the formation of hydroxyl derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Electrophilic substitution reactions often involve reagents such as bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products:
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Hydroxyl derivatives of the diazinane trione core.
Substitution: Various substituted furan derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds and pharmaceuticals.
Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor and its interactions with various biomolecules.
Medicine: The compound has shown promise in medicinal chemistry as a potential lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry: In the industrial sector, the compound is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (5Z)-5-[(FURAN-2-YL)METHYLIDENE]-1-METHYL-1,3-DIAZINANE-2,4,6-TRIONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby affecting various biochemical pathways. The furan ring and diazinane trione core play crucial roles in these interactions, contributing to the compound’s overall bioactivity.
Comparison with Similar Compounds
Bis(2-ethylhexyl) terephthalate: This compound is used as a plasticizer and shares some structural similarities with the diazinane trione core.
Benzylamine: An organic compound with a benzyl group attached to an amine functional group, used in the production of pharmaceuticals.
Uniqueness: (5Z)-5-[(FURAN-2-YL)METHYLIDENE]-1-METHYL-1,3-DIAZINANE-2,4,6-TRIONE is unique due to its combination of a furan ring and a diazinane trione core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in scientific research and industry.
Properties
IUPAC Name |
(5Z)-5-(furan-2-ylmethylidene)-1-methyl-1,3-diazinane-2,4,6-trione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O4/c1-12-9(14)7(8(13)11-10(12)15)5-6-3-2-4-16-6/h2-5H,1H3,(H,11,13,15)/b7-5- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZPXMOQLOJHEJT-ALCCZGGFSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=CC2=CC=CO2)C(=O)NC1=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=O)/C(=C\C2=CC=CO2)/C(=O)NC1=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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